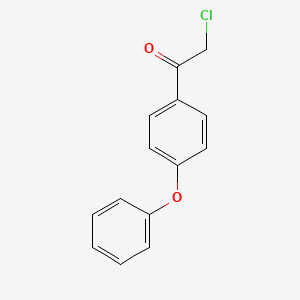

2-Chloro-1-(4-phenoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

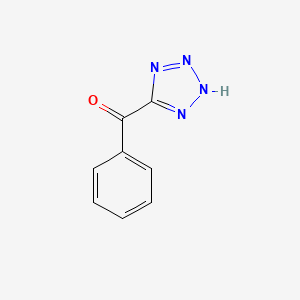

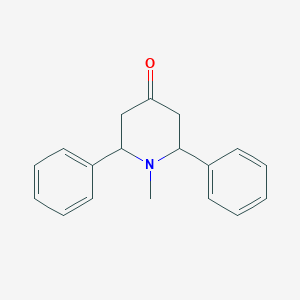

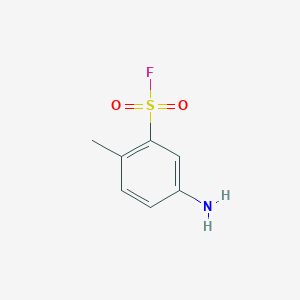

“2-Chloro-1-(4-phenoxyphenyl)ethanone” is a chemical compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 . It is a solid substance and is used for research purposes .

Synthesis Analysis

The synthesis of “2-Chloro-1-(4-phenoxyphenyl)ethanone” involves several steps. The process starts with 20g of diphenoxy ether and 100 ml of dichloromethane in a three-necked flask. Anhydrous A1C13 (23.5g) is added, and the mixture is cooled to 0°C. Chloroacetyl chloride is then slowly added while maintaining the temperature at -5 5°C. After the dropwise addition is complete, the ice salt water bath is removed, and the reaction is allowed to return to room temperature. The reaction is stirred for 2 3h until TLC monitoring indicates that the reaction is complete. The reaction solution is slowly poured into 10% ice in dilute hydrochloric acid (pH = 4) and stirred for 30 minutes. The organic phases are combined, washed with 3 x 100 ml of water, and adjusted to neutral with a 2% NaHCO3 solution. The solution is dried with anhydrous MgSO4, filtered, and concentrated under reduced pressure. Recrystallization yields an off-white solid, i.e., Compound I-5-1-1, with a yield of 64% .Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(4-phenoxyphenyl)ethanone” is represented by the InChI code1S/C14H11ClO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 . Physical And Chemical Properties Analysis

“2-Chloro-1-(4-phenoxyphenyl)ethanone” is a solid substance . It has a molecular weight of 246.69 and a molecular formula of C14H11ClO2 .Applications De Recherche Scientifique

Organic Synthesis Intermediates

2-Chloro-1-(4-phenoxyphenyl)ethanone: serves as a valuable intermediate in organic synthesis. It’s used in the preparation of various organic compounds due to its reactive ketone group and the presence of a chloro substituent which can undergo further functional group transformations .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized in the synthesis of complex molecules that may exhibit therapeutic properties. Its phenoxyphenyl group is a common moiety in many drug molecules, making it a precursor in the design of potential pharmacophores .

Material Science

The compound’s structural features make it suitable for the development of novel materials. It can be used to create polymers with specific optical properties or as a starting material for the synthesis of organic semiconductors .

Histone Deacetylase Inhibition

2-Chloro-1-(4-phenoxyphenyl)ethanone: is used in the preparation of hydroxypyrimidine derivatives for their HDAC (histone deacetylase) inhibitory activity. This is significant in the study of epigenetics and the development of cancer therapies .

Agrochemical Development

This compound can be modified to produce intermediates for agrochemicals. Its phenyl ring can be functionalized to create new compounds with potential use as pesticides or herbicides .

Catalysis

In catalysis, 2-Chloro-1-(4-phenoxyphenyl)ethanone can be used to synthesize ligands for transition metal catalysts. These catalysts are crucial in various chemical reactions, including those used in industrial processes .

Enantioselective Synthesis

The compound has been used in studies for efficient biocatalytic synthesis, where enantioselectivity is crucial. It serves as a substrate for enzymes that produce chiral molecules, which are important in the development of drugs with specific stereochemistry .

Analytical Chemistry

Due to its distinct chemical structure, 2-Chloro-1-(4-phenoxyphenyl)ethanone can be used as a standard in analytical methods such as HPLC or mass spectrometry to identify or quantify related compounds in complex mixtures .

Propriétés

IUPAC Name |

2-chloro-1-(4-phenoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYJNSJYQCRPRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304802 |

Source

|

| Record name | 2-chloro-1-(4-phenoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-phenoxyphenyl)ethanone | |

CAS RN |

13075-63-3 |

Source

|

| Record name | 13075-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-(4-phenoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1267111.png)

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)